molecular formula C7H4BrNS B179808 5-Bromobenzo[d]isothiazole CAS No. 139037-01-7

5-Bromobenzo[d]isothiazole

Cat. No.: B179808
CAS No.: 139037-01-7
M. Wt: 214.08 g/mol
InChI Key: VZBLQXAYAYONED-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields. The presence of a bromine atom at the 5-position of the benzo[d]isothiazole ring enhances its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[d]isothiazole typically involves the bromination of benzo[d]isothiazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Another approach involves the cyclization of 2-bromoaniline with sulfur and a suitable oxidizing agent. This method provides a more straightforward route to the desired product with fewer steps and higher yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher efficiency. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[d]isothiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form benzo[d]isothiazole derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄) are used under mild to moderate conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[d]isothiazoles with functional groups such as amines, thiols, or ethers.

    Oxidation Reactions: Products include sulfoxides and sulfones, which have different chemical and biological properties.

    Reduction Reactions: Products include reduced benzo[d]isothiazole derivatives with altered electronic and steric properties.

Scientific Research Applications

5-Bromobenzo[d]isothiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs targeting various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]isothiazole: The parent compound without the bromine substitution.

    5-Chlorobenzo[d]isothiazole: A similar compound with a chlorine atom instead of bromine.

    5-Fluorobenzo[d]isothiazole: A similar compound with a fluorine atom instead of bromine.

Uniqueness

5-Bromobenzo[d]isothiazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further chemical modifications. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate for the synthesis of more complex molecules with specific biological activities.

Properties

IUPAC Name

5-bromo-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBLQXAYAYONED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591227
Record name 5-Bromo-1,2-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139037-01-7
Record name 5-Bromo-1,2-benzisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139037-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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